molecular formula C17H24N2O2 B4598404 (2E)-3-(4-methylphenyl)-N-[3-(morpholin-4-yl)propyl]prop-2-enamide

(2E)-3-(4-methylphenyl)-N-[3-(morpholin-4-yl)propyl]prop-2-enamide

Cat. No.: B4598404
M. Wt: 288.4 g/mol
InChI Key: LQBUDAFVXLJWEG-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-(4-methylphenyl)-N-[3-(morpholin-4-yl)propyl]prop-2-enamide is an organic compound that belongs to the class of amides. It features a morpholine ring and a methylphenyl group, making it a compound of interest in various fields of scientific research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-methylphenyl)-N-[3-(morpholin-4-yl)propyl]prop-2-enamide typically involves the following steps:

    Formation of the Amide Bond: The reaction between 4-methylbenzoyl chloride and 3-(morpholin-4-yl)propylamine in the presence of a base such as triethylamine can yield the desired amide.

    Esterification and Reduction: Alternatively, the esterification of 4-methylbenzoic acid followed by reduction and subsequent reaction with 3-(morpholin-4-yl)propylamine can also produce the compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-methylphenyl)-N-[3-(morpholin-4-yl)propyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The methyl group on the phenyl ring can be oxidized to form a carboxylic acid.

    Reduction: The amide group can be reduced to an amine under specific conditions.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles like sodium azide or thiols can be used under appropriate conditions.

Major Products

    Oxidation: 4-methylbenzoic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

(2E)-3-(4-methylphenyl)-N-[3-(morpholin-4-yl)propyl]prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (2E)-3-(4-methylphenyl)-N-[3-(morpholin-4-yl)propyl]prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl carbamate
  • 2-Fluorodeschloroketamine
  • N-Boc-hydroxylamine

Comparison

Compared to these similar compounds, (2E)-3-(4-methylphenyl)-N-[3-(morpholin-4-yl)propyl]prop-2-enamide stands out due to its unique combination of a morpholine ring and a methylphenyl group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

(E)-3-(4-methylphenyl)-N-(3-morpholin-4-ylpropyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-15-3-5-16(6-4-15)7-8-17(20)18-9-2-10-19-11-13-21-14-12-19/h3-8H,2,9-14H2,1H3,(H,18,20)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQBUDAFVXLJWEG-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)NCCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C(=O)NCCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-3-(4-methylphenyl)-N-[3-(morpholin-4-yl)propyl]prop-2-enamide
Reactant of Route 2
Reactant of Route 2
(2E)-3-(4-methylphenyl)-N-[3-(morpholin-4-yl)propyl]prop-2-enamide
Reactant of Route 3
Reactant of Route 3
(2E)-3-(4-methylphenyl)-N-[3-(morpholin-4-yl)propyl]prop-2-enamide
Reactant of Route 4
Reactant of Route 4
(2E)-3-(4-methylphenyl)-N-[3-(morpholin-4-yl)propyl]prop-2-enamide
Reactant of Route 5
Reactant of Route 5
(2E)-3-(4-methylphenyl)-N-[3-(morpholin-4-yl)propyl]prop-2-enamide
Reactant of Route 6
Reactant of Route 6
(2E)-3-(4-methylphenyl)-N-[3-(morpholin-4-yl)propyl]prop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.